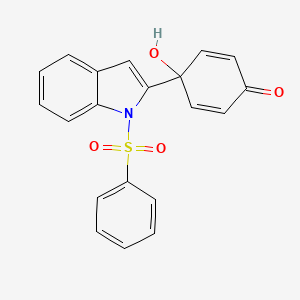

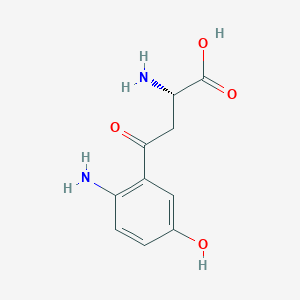

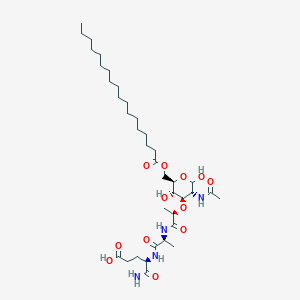

![molecular formula C14H12ClN3O2 B1243376 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)

2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-5-[2-[1-(2-pyridinyl)ethylidene]hydrazinyl]benzoic acid is a member of benzoic acids and an organohalogen compound.

Aplicaciones Científicas De Investigación

Occupational Health and Safety

2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid has been associated with occupational health concerns. A study highlighted cases of occupational respiratory diseases and urticaria related to benzoic acid derivatives, indicating potential IgE-mediated sensitization or respiratory diseases related to agents like benzoic acid derivatives. Workers in certain industries may be at risk of occupational asthma, rhinitis, and urticaria when exposed to such compounds (Suojalehto et al., 2015).

Dentistry

Benzoic acid, a derivative of 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, has shown efficacy in denture cleansing. A study compared the efficacy of benzoic acid denture soaks against colonization of Candida albicans with chlorhexidine gluconate, a commonly used denture cleanser. The results indicated that benzoic acid might be more effective than chlorhexidine gluconate in inhibiting the colonization of C. albicans on denture surfaces (Arafa, 2016).

Detoxification and Metabolism

Benzoic acid, closely related to 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, is widely used as a preservative in food products. A metabolomics study on the detoxification of benzoic acid through glycine conjugation revealed a high degree of inter-individual variation in detoxification. The study suggests that glycine conjugation does not deplete glycine but is supplemented by glycine regeneration, maintaining glycine homeostasis during detoxification (Irwin et al., 2016).

Skin Care and Dermatology

2-Hydroxy-5-octanoyl benzoic acid, a molecule related to 2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid, has shown potential in limiting age-related skin damage. A study evaluating its effects on young and older women's skin found that topical application of this compound could lead to significant improvements in certain epidermal and dermal manifestations of aging, keeping the biologic modifications within physiological limits close to the characteristics of young skin (Avila-Camacho et al., 1998).

Propiedades

Nombre del producto |

2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |

|---|---|

Fórmula molecular |

C14H12ClN3O2 |

Peso molecular |

289.71 g/mol |

Nombre IUPAC |

2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid |

InChI |

InChI=1S/C14H12ClN3O2/c1-9(13-4-2-3-7-16-13)17-18-10-5-6-12(15)11(8-10)14(19)20/h2-8,18H,1H3,(H,19,20)/b17-9+ |

Clave InChI |

KZRTWLMCNWJAEY-RQZCQDPDSA-N |

SMILES isomérico |

C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=CC=N2 |

SMILES canónico |

CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=CC=N2 |

Solubilidad |

34.4 [ug/mL] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

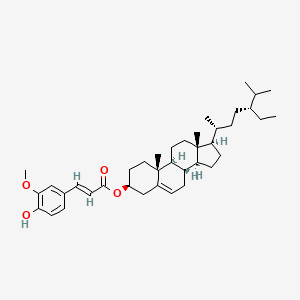

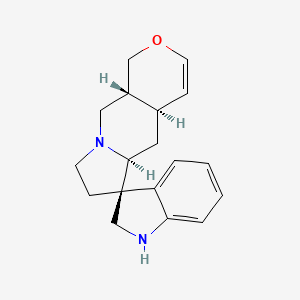

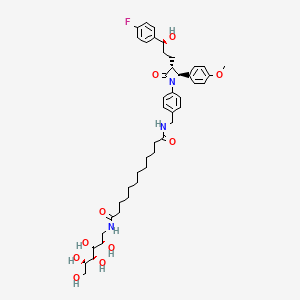

![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)

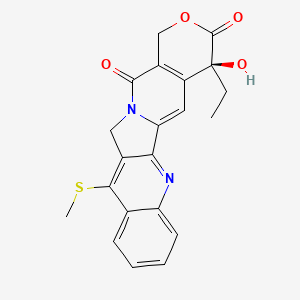

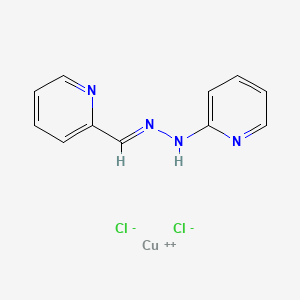

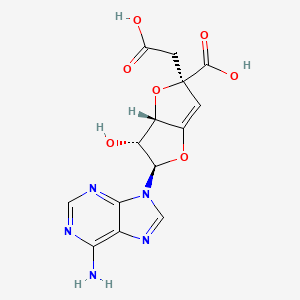

![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)

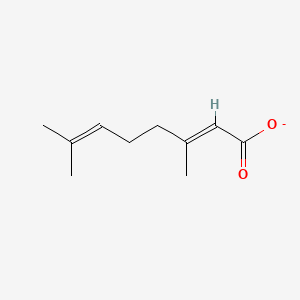

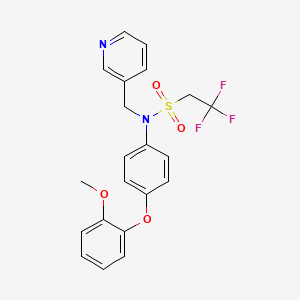

![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride](/img/structure/B1243306.png)